Stachybotrydial is a secondary metabolite produced by the filamentous fungus Stachybotrys chartarum, which is known for its association with indoor air quality issues and health problems in humans. This compound belongs to the class of phenylspirodrimanes and is characterized by a complex structure that includes a triprenyl phenol moiety. Stachybotrydial has garnered attention due to its potential biological activities, including cytotoxic effects against various cancer cell lines and its role as a modulator of plasminogen activation .
Stachybotrydial undergoes several chemical transformations. One notable reaction is the spontaneous conversion to its lactone form via an intramolecular Cannizzaro reaction, which involves the nucleophilic attack of a hydroxyl group on the carbonyl carbon . Additionally, stachybotrydial can react with primary amines, leading to the formation of isoindolinones, highlighting its reactivity with nucleophiles present in biological systems .
Stachybotrydial exhibits significant biological activity, particularly in the context of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including human breast adenocarcinoma (MCF7), lung carcinoma (A427), and epidermoid carcinoma (A431) cells. The compound demonstrated an IC50 value of 4.43 µM against protein kinase CK2, indicating its potential as an anticancer agent . Furthermore, it has been implicated in modulating fibrin binding and activation, suggesting a role in coagulation processes .
The synthesis of stachybotrydial can be achieved through natural extraction from Stachybotrys chartarum cultures or through semisynthetic methods that modify existing compounds derived from this fungus. Various approaches have been explored to enhance its biological activity or yield derivatives with improved properties. These methods often involve manipulating the compound's chemical structure to optimize its pharmacological effects .
Stachybotrydial's primary applications are in biomedical research, particularly in studies focused on cancer treatment and coagulation disorders. Its ability to inhibit tumor cell proliferation makes it a candidate for further investigation as a potential therapeutic agent. Additionally, understanding its mechanisms of action could lead to the development of novel drugs targeting similar pathways .
Research on stachybotrydial's interactions with other biological molecules is ongoing. It has been noted for its selective enhancement of plasminogen activation, which may have implications for clotting disorders and related conditions . Furthermore, studies have indicated that stachybotrydial interacts with cellular pathways involved in cancer cell proliferation and viability, making it a valuable subject for further exploration in pharmacology .
Several compounds share structural or functional similarities with stachybotrydial. These include:
| Compound Name | Class | Notable Activity |
|---|---|---|
| Stachybotrychromene C | Phenylspirodrimane | Potent CK2 inhibitor (IC50 = 0.32 µM) |
| Acetoxystachybotrydial acetate | Phenylspirodrimane | Inhibits tumor cell growth (IC50 = 1.86 µM) |
| Stachybotrysin B | Phenylspirodrimane | Less active CK2 inhibitor (IC50 = 13.42 µM) |
| Atranones | Diterpenoid | Induces inflammatory responses |
Stachybotrydial is unique due to its specific reactivity and biological activity profile compared to these similar compounds. While other phenylspirodrimanes exhibit varying degrees of cytotoxicity and enzyme inhibition, stachybotrydial's specific interaction with plasminogen and its moderate inhibitory effects on CK2 distinguish it within this class of metabolites .
Stachybotrydial was first identified and characterized as part of comprehensive metabolomic studies of Stachybotrys species conducted in the early 21st century. The compound emerged from systematic investigations aimed at understanding the complete secondary metabolite profiles of various Stachybotrys strains, particularly those isolated from indoor environments and natural substrates. Initial research efforts focused on developing analytical standards for quantitative analysis of phenylspirodrimane compounds, leading to the isolation and structural characterization of fifteen primary secondary metabolites, including stachybotrydial.
The discovery of stachybotrydial occurred within the broader context of phenylspirodrimane research, which had identified this class of compounds as the most dominant and characteristic mycotoxins produced by the Stachybotrys genus. Researchers recognized the need for comprehensive analytical methods to quantify individual metabolites within fungal cultures, driving the development of liquid chromatography-tandem mass spectrometry methods specifically designed for phenylspirodrimane analysis. This analytical framework enabled the precise identification and quantification of stachybotrydial across different Stachybotrys species and growth conditions.
Stachybotrydial has been documented in multiple Stachybotrys species, with confirmed reports from Stachybotrys cylindrospora, Stachybotrys nephrospora, and Stachybotrys chartarum. The compound's distribution across these species suggests a conserved biosynthetic pathway within the genus, reflecting the fundamental metabolic capabilities shared among these fungi. Stachybotrys chartarum, in particular, has been extensively studied as a primary producer of stachybotrydial, with research demonstrating significant production levels across various culture media and growth conditions.
The genus Stachybotrys belongs to the family Stachybotryaceae and comprises diverse species known for their saprotrophic potential and ability to colonize cellulose-rich substrates. These filamentous fungi typically inhabit materials containing high moisture levels and cellulose content, including natural environments such as soil and plant litter, as well as indoor environments where water damage has occurred. The widespread distribution of stachybotrydial-producing species across terrestrial and aquatic habitats indicates the compound's potential ecological significance within fungal communities.
The primary name for this compound is Stachybotrydial [1] [2]. This designation reflects its origin from Stachybotrys fungi and its characteristic dialdehyde functional groups. The compound is consistently referenced under this name across major chemical databases including PubChem, ChEMBL, and specialized mycotoxin databases [1] [2].
The compound is known by several alternative names that reflect different aspects of its discovery, commercial availability, and research applications:
Mer-NF5003F represents the most commonly used alternative designation [1] [3] [4]. This nomenclature appears frequently in commercial chemical suppliers and research publications, particularly in studies examining biological activities and pharmaceutical applications [3] [4].
F 1839M and F1839-M constitute additional alternative names found in scientific literature [3] [4] [5]. These designations appear to originate from early isolation and characterization studies of the compound [4] [5].
Multiple chemical databases have assigned specific identifiers to Stachybotrydial, facilitating cross-referencing and data integration across research platforms:
Chemical Abstract Service (CAS) Number: 149598-70-9 [2] [5]
PubChem Compound Identifier (CID): 9886484 [1] [2]
ChEMBL Identifier: CHEMBL1170899 [1] [2]
AKOS Database: CS-0143499 [2]
MedChemExpress: HY-137985 [3] [2]
InvivoChem: V88283 [5]
The compound possesses multiple IUPAC names reflecting different stereochemical representations:
Primary IUPAC Name: (1′R,2′R,4′aS,6′R,8′aS)-3′,4′,4′a,5′,6′,7′,8′,8′a-octahydro-4,6′-dihydroxy-2′,5′,5′,8′a-tetramethyl-spiro[benzofuran-2(3H),1′(2′H)-naphthalene]-6,7-dicarboxaldehyde [1] [2]
Alternative IUPAC Name: (3R,4aS,7R,8R,8aS)-3,4′-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2′-3H-1-benzofuran]-6′,7′-dicarbaldehyde [1] [2]
Several descriptive names capture the structural and functional characteristics of Stachybotrydial:
Stachybotrydial dialdehyde emphasizes the presence of two aldehyde functional groups [2]
Spirobenzofuran dialdehyde highlights the spirocyclic benzofuran core structure [2]
Phenylspirodrimane dialdehyde reflects the compound's classification within the phenylspirodrimane family [2] [6]
Triprenyl phenol metabolite describes its biosynthetic origin and structural features [7]
Spirocyclic drimane indicates its relationship to the drimane sesquiterpene family [8] [9]
Molecular Formula: C₂₃H₃₀O₅ [1] [2]
Molecular Weight: 386.5 g/mol [1] [2]
InChI Key: WIGGVNIABVHHCS-QJAXDWLUSA-N [2]
SMILES: CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C [2]
Stachybotrydial belongs to multiple chemical classification categories:
Benzofuran: Primary structural classification based on the benzofuran ring system [2]
Sesquiterpene: Terpenoid classification reflecting its fifteen-carbon skeleton [3] [4]
Phenylspirodrimane: Specialized classification within the spirocyclic drimane family [2] [6]
Spirocyclic compound: Structural classification emphasizing the spiro center [2]
Mycotoxin: Functional classification as a fungal metabolite [2]
Stachybotrydial has been isolated from multiple Stachybotrys species:
Stachybotrys chartarum: The most extensively studied source organism [1] [10] [11]
Stachybotrys cylindrospora: Original source organism for compound isolation [8] [9]
Stachybotrys nephrospora: Additional source organism documented in databases [1]
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₃₀O₅ | PubChem [1] |
| Molecular Weight | 386.5 g/mol | PubChem [1] |
| CAS Number | 149598-70-9 | Multiple databases [2] [5] |
| PubChem CID | 9886484 | PubChem [1] |
| ChEMBL ID | CHEMBL1170899 | ChEMBL [1] |
| Classification | Benzofuran, Sesquiterpene, Phenylspirodrimane | Multiple sources [2] [6] |
| Source Organisms | Stachybotrys chartarum, S. cylindrospora, S. nephrospora | Literature [1] [9] |
| Primary Activity | Fucosyltransferase inhibitor | Research studies [8] |
| Alternative Names | Mer-NF5003F, F 1839M | Commercial suppliers [3] [4] |
| Stereochemical Forms | Multiple IUPAC representations | PubChem [1] |